Rock-IN-1 Rock-IN-1 ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006911
InChI: InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
SMILES: CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Molecular Formula: C20H18FN3O
Molecular Weight: 335.4 g/mol

Rock-IN-1

CAS No.:

Cat. No.: VC0006911

Molecular Formula: C20H18FN3O

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Rock-IN-1 -

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
IUPAC Name 4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide
Standard InChI InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)
Standard InChI Key JJNXXPMAFUVGRU-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N
Canonical SMILES CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N

Chemical and Structural Properties of Rock-IN-1

Rock-IN-1 (CAS No. 934387-35-6) is a synthetic compound with the molecular formula C20H18FN3O\text{C}_{20}\text{H}_{18}\text{FN}_{3}\text{O} and a molecular weight of 335.37 g/mol . Its structure features a benzoate core linked to a pyridinylcarbamoyl group, which contributes to its high affinity for the ROCK2 kinase domain. The compound’s solubility profile indicates moderate dissolution in dimethyl sulfoxide (DMSO) at 50 mg/mL (149.09 mM), though it exhibits limited solubility in aqueous solutions .

Table 1: Key Chemical Properties of Rock-IN-1

PropertyValue
Molecular FormulaC20H18FN3O\text{C}_{20}\text{H}_{18}\text{FN}_{3}\text{O}
Molecular Weight335.37 g/mol
CAS Number934387-35-6
Solubility (DMSO)50 mg/mL (149.09 mM)
IC50 (ROCK2 Inhibition)1.2 nM

Mechanism of Action: Targeting the ROCK Pathway

The ROCK family, comprising ROCK1 and ROCK2, regulates actin cytoskeleton reorganization by phosphorylating downstream effectors such as myosin light chain (MLC) and LIM kinase . Rock-IN-1 selectively inhibits ROCK2 with an IC50 of 1.2 nM, disrupting RhoA/ROCK signaling pathways that drive cell migration, proliferation, and survival . By binding to the ATP-binding pocket of ROCK2, Rock-IN-1 prevents the phosphorylation of MLC, thereby reducing actomyosin contractility and impairing tumor cell invasion .

In neuronal contexts, ROCK inhibition has been shown to mitigate amyloid-β (Aβ) production, a hallmark of Alzheimer’s disease (AD). Preclinical studies demonstrate that ROCK1 knockdown reduces Aβ40 levels by ~26% in murine models, suggesting cross-talk between ROCK isoforms and amyloid precursor protein (APP) processing . While Rock-IN-1’s specificity for ROCK2 may limit direct neuroprotective effects, its anti-inflammatory properties could indirectly ameliorate neurotoxicity associated with Aβ aggregates .

Preclinical Research Findings

Anticancer Activity

Rock-IN-1 suppresses tumor progression by impairing metastasis-related processes. In cancer cell models, the compound inhibits proliferation, migration, and invasion by >50% at nanomolar concentrations . These effects correlate with reduced phosphorylation of cofilin, a downstream effector of ROCK that promotes actin depolymerization and cell motility .

Table 2: Cellular Effects of Rock-IN-1 in Cancer Models

ParameterEffectConcentrationSource
Proliferation~50% inhibition200 nM
Migration~60% reduction100 nM
Apoptosis Induction2-fold increase500 nM

Therapeutic Applications and Future Directions

Neurological Disorders

Rock-IN-1’s ability to modulate ROCK2 signaling positions it as a candidate for treating neurodegenerative diseases. In AD models, ROCK inhibition reduces Aβ toxicity and improves neuronal survival . Additionally, its anti-inflammatory properties may alleviate neuroinflammation in conditions like multiple sclerosis .

Oncology

The compound’s antimetastatic effects are particularly promising. By blocking RhoA/ROCK-driven invasion, Rock-IN-1 could complement existing therapies in cancers with high metastatic potential, such as glioblastoma and pancreatic ductal adenocarcinoma .

Cardiovascular and Fibrotic Diseases

Emerging evidence suggests that ROCK inhibitors attenuate vascular remodeling and fibrosis. Rock-IN-1’s high selectivity may minimize off-target effects compared to pan-ROCK inhibitors, enhancing its safety profile for chronic use .

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